{4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone
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Overview
Description
{4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Another approach involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines .
Industrial Production Methods
Industrial production methods often utilize solvent- and catalyst-free synthesis under microwave irradiation. This method is preferred due to its efficiency, reduced waste, and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation, is a notable reaction .
Common Reagents and Conditions
Common reagents used in these reactions include α-bromoketones, aniline derivatives, and 2-aminopyridines. Reaction conditions often involve microwave irradiation, which enhances the reaction rate and yield .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of {4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate GABA A receptors and inhibit cyclin-dependent kinases . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Uniqueness
{4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone is unique due to its specific structural features and diverse biological activities. Unlike other similar compounds, it exhibits a broader range of applications in medicinal chemistry and industry .
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C24H23N5O/c30-24(28-14-5-2-6-15-28)19-9-11-20(12-10-19)26-23-22(18-7-3-1-4-8-18)27-21-17-25-13-16-29(21)23/h1,3-4,7-13,16-17,26H,2,5-6,14-15H2 |
InChI Key |
FWEIFOJFUNSKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=CN=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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